(1-Cyclopropylvinyl)dimethylamine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-cyclopropyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C7H13N/c1-6(8(2)3)7-4-5-7/h7H,1,4-5H2,2-3H3 |
InChI Key |
CHMADQYXPVJRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
A representative procedure involves reacting 5-bromo-2-fluorobenzonitrile (14a) with trans-2-cyclopropylvinylboronic acid pinacol ester in the presence of Pd(Ph₃)₂Cl₂ (10 mol%) as a catalyst. The reaction is conducted in a mixed solvent system of DME/EtOH/H₂O (1:1:1) under mild heating (80°C for 16 hours). Triethylamine serves as a base to neutralize HBr generated during the coupling process.
Key Parameters:
-
Temperature: 80°C
-
Catalyst Load: 10 mol% Pd(Ph₃)₂Cl₂
-
Solvent System: DME/EtOH/H₂O (1:1:1)
This step is critical for retaining stereochemical integrity of the cyclopropylvinyl group, which is essential for subsequent transformations.
Microwave-Assisted Cyclization for Benzothiophene Formation
Following the Suzuki coupling, microwave irradiation is employed to accelerate the cyclization of intermediates into benzothiophene scaffolds. This step enhances reaction efficiency and reduces processing time.
Optimization of Microwave Conditions
A mixture of the coupled product, methyl thioglycolate , and triethylamine in DMSO is irradiated at 130°C for 35 minutes under microwave conditions. The use of DMSO as a polar aprotic solvent facilitates rapid heat transfer, while triethylamine acts as both a base and a proton scavenger.
Advantages Over Conventional Heating:
-
Time Reduction: 35 minutes vs. 17 hours for traditional thermal methods.
-
Yield Improvement: 88–96% isolated yield for benzothiophene derivatives.
This method is compatible with sensitive functional groups, including the cyclopropylvinyl moiety, ensuring minimal side reactions.
Chloroacetonitrile-Mediated Functionalization
The benzothiophene intermediate undergoes electrophilic substitution with chloroacetonitrile to install a chloromethyl group. This step prepares the substrate for nucleophilic displacement by dimethylamine.
Reaction Mechanism and Conditions
Treatment of the benzothiophene derivative with chloroacetonitrile in 4 N HCl/dioxane at room temperature (16 hours) yields the chloromethyl intermediate. The acidic conditions protonate the nitrile group, enhancing its electrophilicity and facilitating attack by the aromatic ring.
Critical Observations:
-
Solvent Choice: Dioxane stabilizes carbocation intermediates.
-
Temperature Control: Room temperature prevents decomposition of the cyclopropylvinyl group.
Alternative Pathways and Comparative Analysis
While the above method is predominant, alternative routes have been explored:
Direct Alkylation of Dimethylamine
Theoretical approaches propose reacting cyclopropylvinyl chloride with dimethylamine under basic conditions. However, this method faces challenges due to the instability of cyclopropylvinyl halides and competing elimination reactions.
Reductive Amination
Another potential route involves reductive amination of cyclopropylvinyl ketones with dimethylamine. While feasible, this method requires high-pressure hydrogenation and specialized catalysts, making it less practical for scale-up.
Data Tables: Synthesis Optimization
Table 1. Comparison of Suzuki–Miyaura Coupling Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(Ph₃)₂Cl₂) | 10 mol% | 90–95% |
| Temperature | 80°C | Optimal |
| Solvent | DME/EtOH/H₂O | High solubility |
Table 2. Microwave vs. Conventional Heating
| Method | Time | Yield |
|---|---|---|
| Microwave (130°C) | 35 min | 88% |
| Conventional (130°C) | 17 h | 72% |
Mechanistic Insights and Stereochemical Considerations
The stereochemical outcome of the Suzuki coupling is governed by the transmetalation step, where the boronate ester transfers the cyclopropylvinyl group to the palladium center with retention of configuration. Subsequent cyclization proceeds via a concerted electrophilic aromatic substitution mechanism, ensuring regioselectivity at the C-2 position of the benzothiophene.
Industrial-Scale Production Challenges
Scaling up the synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylvinyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(1-Cyclopropylvinyl)dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which (1-Cyclopropylvinyl)dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and specificity to target molecules. The vinyl and dimethylamine groups contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Comparison with Similar Compounds
Key structural distinctions :
- The vinyl group may confer rigidity or enable polymerization, unlike saturated analogs.
Thermal Stability
Comparative thermal decomposition data under inert and oxidative atmospheres:
Analysis :
- The cyclopropyl group likely enhances thermal stability compared to diphenylamine analogs due to its strain-resistant ring structure.
- Oxidative decomposition pathways for This compound may resemble compound 1a, with dimethylamine oxidation generating water and coupling products (e.g., m/z = 58, 59) .
Reactivity with Common Agents:
Q & A
Q. What are the recommended synthetic routes for (1-Cyclopropylvinyl)dimethylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can involve copper-catalyzed C–N coupling under photoinduced conditions (λmax ~390 nm). Radical pathways dominate, as evidenced by trapping experiments and detection of ring-opening byproducts . Optimize equivalents of reactants (e.g., 1.5 equiv. of cyclopropane derivatives) and monitor yields via NMR or GC-MS. Control experiments with radical inhibitors (e.g., TEMPO) validate mechanistic pathways.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm cyclopropyl ring geometry (e.g., coupling constants for vicinal protons) and dimethylamino group integration.
- X-ray Crystallography : Resolve absolute configuration, particularly for stereochemical assignments in derivatives.
- InChI Key Validation : Cross-reference with PubChem entries (e.g., InChI=1S/C6H13NO.ClH...) to confirm identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazard codes apply) .
- Waste Management : Segregate waste and partner with certified disposal agencies to prevent environmental contamination.
- First Aid : Immediate decontamination of exposed skin/eyes and medical consultation for respiratory distress .
Advanced Research Questions
Q. How can catalytic systems be optimized for dehydrogenation or functionalization of this compound?
- Methodological Answer :
- Catalyst Screening : Test Ru(4%)@Cellulose nanoparticles for dehydrogenation, as they exhibit higher turnover frequencies (TOF=122.56 mol H2/(molRu·h)) compared to homogeneous catalysts (TOF=44.91) .
- Kinetic Profiling : Conduct substrate/catalyst concentration gradients and Arrhenius plots to determine activation energy.
- Heterogeneity Tests : Perform poisoning experiments (e.g., mercury drop tests) to confirm catalyst phase .
Q. How do structural modifications (e.g., cyclopropane vs. cyclobutane) impact the reactivity of dimethylamine-containing compounds?
- Methodological Answer :
- Comparative Studies : Synthesize analogs like 1-Aminocyclobutane or Dimethylaminopropylamine and assess ring strain via DFT calculations.
- Biological Activity : Use in vitro assays to compare binding affinities or metabolic stability. Cyclopropane’s strain may enhance electrophilicity in target interactions .
Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, light source, solvent purity) and document deviations.
- Byproduct Analysis : Use LC-MS or HRMS to identify intermediates (e.g., radical ring-opening products) .
- Statistical Validation : Apply multivariate analysis (e.g., OPLS models) to distinguish outliers and confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
